N-Benzyl-2,2-dimethylpropanethioamide
Description
Properties
CAS No. |
103197-90-6 |
|---|---|
Molecular Formula |
C12H17NS |
Molecular Weight |
207.34 g/mol |
IUPAC Name |
N-benzyl-2,2-dimethylpropanethioamide |
InChI |
InChI=1S/C12H17NS/c1-12(2,3)11(14)13-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,13,14) |
InChI Key |
RFCOEJGQHYVKDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=S)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Transamidation of Primary Thioamides with Benzylamine
The most direct route to N-Benzyl-2,2-dimethylpropanethioamide involves the transamidation of 2,2-dimethylpropanethioamide with benzylamine. This method, detailed in recent studies, employs hydroxylamine hydrochloride as a catalyst under thermal conditions.
Reaction Mechanism and Conditions
The reaction proceeds via nucleophilic substitution, where the primary amine (benzylamine) displaces the existing thioamide group. Key parameters include:
- Catalyst : Hydroxylamine hydrochloride (10 mol%)
- Temperature : 120°C
- Duration : 15 hours
- Solvent : Neat conditions (solvent-free)
The reaction achieves a moderate yield of 48% , with purification via silica gel chromatography using hexane/ethyl acetate gradients.
Table 1: Optimization Data for Transamidation
| Parameter | Value/Description | Impact on Yield |
|---|---|---|
| Catalyst Loading | 10 mol% hydroxylamine hydrochloride | Essential for activation |
| Temperature | 120°C | Below 100°C reduces conversion |
| Reaction Time | 15 hours | Shorter durations incomplete |
| Solvent | Solvent-free | Minimizes side reactions |
Spectral Characterization
The product exhibits distinct ¹H NMR and ¹³C NMR profiles:
Comparative Analysis of Methods
Table 3: Method Comparison
| Metric | Transamidation | Thionation |
|---|---|---|
| Starting Material | 2,2-Dimethylpropanethioamide | N-Benzyl-2,2-dimethylpropanamide |
| Catalyst/Reagent | Hydroxylamine hydrochloride | Lawesson’s reagent |
| Yield | 48% | ~60–75% (estimated) |
| Purification | Column chromatography | Recrystallization or filtration |
| Scalability | Moderate | High (if amide accessible) |
Emerging Mechanochemical Approaches
Recent advances in solvent-minimized synthesis highlight the potential of mechanochemical thionation. Ball milling N-Benzyl-2,2-dimethylpropanamide with Lawesson’s reagent in the presence of a liquid additive (e.g., ethanol) could enhance reaction efficiency. Preliminary data for similar systems show:
- Reaction Time : Reduced to 2 hours.
- Yield : Comparable to solution-phase methods (65–70%).
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-2,2-dimethylpropanethioamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
N-Benzyl-2,2-dimethylpropanethioamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Benzyl-2,2-dimethylpropanethioamide involves its interaction with specific molecular targets. The thioamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity. The benzyl group may also play a role in enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between N-Benzyl-2,2-dimethylpropanethioamide and related compounds:
Key Comparative Analysis
Thioamide vs. Amide Functionality
- Hydrogen Bonding : The sulfur atom in thioamides has lower electronegativity than oxygen, reducing hydrogen-bonding capacity. This may weaken interactions with enzyme active sites but improve resistance to hydrolysis .
Substituent Effects on Bioactivity
- Trifluoroacetyl Group (N-Benzyl-2,2,2-trifluoroacetamide): The electron-withdrawing CF₃ group enhances antifungal activity (MIC 15.62 μg/mL against A. flavus) and antioxidant capacity (1.352 mM Fe(II)/g in FRAP assay) .
- Hydroxy-Dimethylethyl Group () : This substituent enables N,O-bidentate coordination, facilitating metal-catalyzed reactions. Such directing groups are absent in the thioamide, suggesting divergent synthetic applications.
Antioxidant and Cytotoxic Profiles
- N-Benzyl-2,2,2-trifluoroacetamide demonstrated concentration-dependent antioxidant activity (78.97% at 1,000 μg/mL) and moderate cytotoxicity (IC₅₀ 100 μg/mL) .
Molecular Docking and Enzyme Interactions
- N-Benzyl-2,2,2-trifluoroacetamide showed low docking energies with antifungal targets (CYP51, AmpC beta-lactamase), suggesting competitive inhibition . The thioamide’s larger atomic radius and altered electronegativity may improve binding to hydrophobic enzyme pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
